N'-acetyl-4-methoxy-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
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Overview
Description
N’-acetyl-4-methoxy-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and is of interest in medicinal chemistry due to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-4-methoxy-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-phenylbenzoyl chloride in the presence of a base such as pyridine. This is followed by acetylation using acetic anhydride and methoxylation using methanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-4-methoxy-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N’-acetyl-4-methoxy-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N’-acetyl-4-methoxy-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct pharmacological properties compared to other thiazole derivatives. Its combination of acetyl, methoxy, and phenyl groups contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N'-acetyl-4-methoxy-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C19H17N3O3S/c1-13(23)22(21-18(24)15-8-10-16(25-2)11-9-15)19-20-17(12-26-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,24) |
InChI Key |
QRHHVQCJOQQUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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